N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
Brand Name: Vulcanchem
CAS No.: 895481-78-4
VCID: VC6740908
InChI: InChI=1S/C17H16N2O2S2/c1-2-21-13-9-6-10-14-16(13)19-17(23-14)18-15(20)11-22-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,18,19,20)
SMILES: CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=CC=CC=C3
Molecular Formula: C17H16N2O2S2
Molecular Weight: 344.45

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

CAS No.: 895481-78-4

Cat. No.: VC6740908

Molecular Formula: C17H16N2O2S2

Molecular Weight: 344.45

* For research use only. Not for human or veterinary use.

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide - 895481-78-4

Specification

CAS No. 895481-78-4
Molecular Formula C17H16N2O2S2
Molecular Weight 344.45
IUPAC Name N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Standard InChI InChI=1S/C17H16N2O2S2/c1-2-21-13-9-6-10-14-16(13)19-17(23-14)18-15(20)11-22-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,18,19,20)
Standard InChI Key ZDRJUFGOCIWSQN-UHFFFAOYSA-N
SMILES CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=CC=CC=C3

Introduction

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a heterocyclic compound derived from the benzothiazole framework, which is known for its diverse biological and pharmacological applications. Compounds containing benzothiazole and acetamide moieties have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed exploration of the compound's chemical structure, synthesis, physicochemical properties, and potential applications.

Synthesis

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves multi-step reactions starting with the preparation of the benzothiazole core. Below is a general synthetic pathway:

  • Formation of Benzothiazole Core:

    • React p-ethoxyaniline with carbon disulfide and bromine to form 4-ethoxybenzothiazole.

  • Introduction of Acetamide Group:

    • React 4-ethoxybenzothiazole with chloroacetyl chloride in the presence of a base to introduce the acetamide group.

  • Substitution with Phenylthiol:

    • Replace the chlorine atom in the acetamide group with phenylthiol under basic conditions to yield the final product.

Biological Significance

Compounds containing benzothiazole and acetamide functionalities have demonstrated significant biological activities:

  • Antimicrobial Activity:

    • Benzothiazole derivatives are effective against Gram-positive and Gram-negative bacteria as well as fungal strains due to their ability to interfere with microbial enzymes .

  • Anticancer Potential:

    • Acetamide derivatives have shown cytotoxic effects against various cancer cell lines by inhibiting key cellular pathways such as VEGFR2 signaling .

  • Anti-inflammatory Properties:

    • Molecular docking studies suggest that similar compounds can inhibit enzymes like 5-lipoxygenase (5-LOX), making them candidates for anti-inflammatory drug development .

Analytical Characterization

The compound can be characterized using standard analytical techniques:

  • Spectroscopic Methods:

    • NMR (1H, 13C): Confirms the presence of aromatic protons, ethoxy group, and thioacetamide moiety.

    • IR Spectroscopy: Identifies functional groups like C=O (amide), C-S (thioether), and aromatic C-H bonds.

    • Mass Spectrometry (MS): Provides molecular ion peak at m/z = 344.

  • Crystallography:

    • X-ray diffraction can determine precise bond angles and dihedral angles, revealing how substituents impact molecular conformation.

Applications

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide holds potential in several fields:

  • Drug Development:

    • As a lead compound for antimicrobial or anticancer agents.

  • Material Science:

    • Benzothiazoles are used in optoelectronic devices due to their photophysical properties.

  • Chemical Biology:

    • As probes for studying enzyme interactions or as intermediates in synthesizing more complex bioactive molecules.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityKey Functional Groups
N-(4-methoxyphenyl)-2-chloroacetamideAntimicrobialMethoxy group
N-(5-benzylsulfanyl-thiadiazol)-acetamideCytotoxicity against HepG2 cellsThiadiazole ring
N-(4-ethoxybenzo[d]thiazol)-phenylacetamideAnticancer (potential VEGFR inhibitor)Ethoxybenzothiazole + amide

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